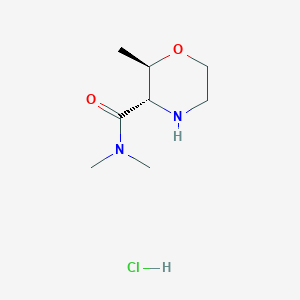

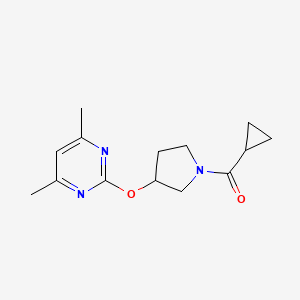

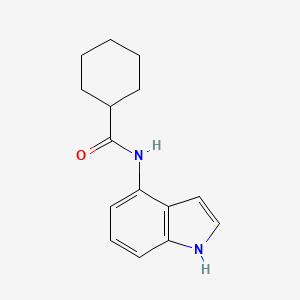

![molecular formula C4H8ClNO2S B3006087 2-chloro-N-[dimethyl(oxo)-lambda6-sulfanylidene]acetamide CAS No. 1855705-79-1](/img/structure/B3006087.png)

2-chloro-N-[dimethyl(oxo)-lambda6-sulfanylidene]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of various N-substituted 2-sulfanyl acetamide derivatives has been a subject of interest due to their potential pharmacological properties. In one study, the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides was achieved through a multi-step process starting with 4-chlorophenoxyacetic acid. This compound was esterified, treated with hydrazine hydrate, and subjected to a ring closure reaction with carbon disulfide and alcoholic potassium hydroxide to form the core 1,3,4-oxadiazole-2-thiol structure. Subsequent substitution at the thiol position with N-substituted-2-bromoacetamides yielded the final products. Spectral analysis confirmed the structures of the synthesized compounds, which exhibited significant antibacterial activity and moderate anti-enzymatic potential .

Molecular Structure Analysis

The molecular structure of N-substituted 2-sulfanyl acetamides has been characterized using various spectroscopic techniques. Vibrational spectroscopy, including Raman and Fourier transform infrared spectroscopy, was used to obtain the vibrational signatures of these molecules. Density functional theory calculations provided insights into the geometric equilibrium, inter and intra-molecular hydrogen bonding, and harmonic vibrational wavenumbers. Natural bond orbital analysis revealed the presence of strong stable hydrogen-bonded interactions, which contribute to the stability of the molecules. The non-planar structure between the phenyl and pyrimidine rings was observed, and the effects of chlorine substitution and amino pyrimidine contacts were analyzed .

Chemical Reactions Analysis

The chemical reactivity of N-substituted 2-sulfanyl acetamides is influenced by the presence of various functional groups and the overall molecular structure. The studies have not detailed specific chemical reactions beyond the synthesis and characterization of these compounds. However, the presence of the acetamide group and the sulfur atom in the thiol moiety suggests potential reactivity that could be exploited in further chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-substituted 2-sulfanyl acetamides are closely related to their molecular structure and the presence of various substituents. The synthesized compounds have been found to possess antibacterial properties against both gram-negative and gram-positive bacteria. The introduction of different substituents on the oxadiazole moiety has led to the discovery of compounds with varying degrees of cytotoxicity, with some showing less toxicity and potential for further biological applications. The pharmacokinetic properties, including absorption, distribution, metabolism, excretion, and toxicity, were investigated, and in-silico docking studies indicated inhibition activity against viruses .

Aplicaciones Científicas De Investigación

Molecular Structure and Crystal Analysis

The research conducted by Kang, Cho, and Jang (2011) focused on the molecular structure of a compound similar to 2-chloro-N-[dimethyl(oxo)-lambda6-sulfanylidene]acetamide. They detailed the co-planarity of the heterocyclic ring and the N—(C=O)—C plane of the acetamide group in their studied compound, contributing to an understanding of the molecular structure and stability of such compounds (Kang, Cho, & Jang, 2011).

NH-Acidity in Similar Compounds

Plotnikova, Nedvetskaya, and Aizina (2019) investigated the NH-acidity of N-(2,2,2-trichloroethyl) amides, a group related to 2-chloro-N-[dimethyl(oxo)-lambda6-sulfanylidene]acetamide. Their work highlighted the dependency of NH-acidity on the polar effects of substituents, providing insight into the chemical behavior of acetamides in different environments (Plotnikova, Nedvetskaya, & Aizina, 2019).

Enzyme Inhibition

Rehman et al. (2013) synthesized a series of compounds structurally similar to 2-chloro-N-[dimethyl(oxo)-lambda6-sulfanylidene]acetamide, which were found to be active against acetylcholinesterase (AChE), an enzyme relevant in neurodegenerative diseases. This research implies potential applications in the field of neuropharmacology (Rehman et al., 2013).

Intramolecular Cyclization

Savchenko et al. (2020) researched the intramolecular cyclization of compounds like 2-chloro-N-[dimethyl(oxo)-lambda6-sulfanylidene]acetamide. This process is crucial for synthesizing pyridin-2(1H)-ones, indicating the compound's significance in heterocyclic chemistry and potential pharmaceutical applications (Savchenko et al., 2020).

Conformational Study

Ishmaeva et al. (2015) studied the conformations of 2-chloro-N-[2-(methylsulfanyl)phenyl]-acetamides, closely related to 2-chloro-N-[dimethyl(oxo)-lambda6-sulfanylidene]acetamide. Their work aids in understanding the physical and chemical properties of these compounds, which is crucial for their application in materials science and pharmaceuticals (Ishmaeva et al., 2015).

Safety and Hazards

Propiedades

IUPAC Name |

2-chloro-N-[dimethyl(oxo)-λ6-sulfanylidene]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8ClNO2S/c1-9(2,8)6-4(7)3-5/h3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWKATPHBIKVOFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=NC(=O)CCl)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

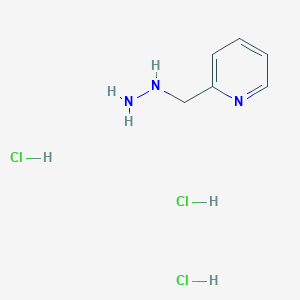

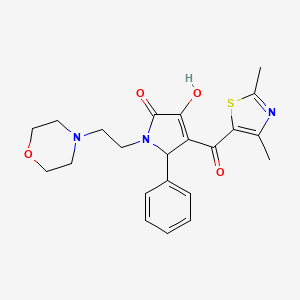

![ethyl 4-(2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/structure/B3006006.png)

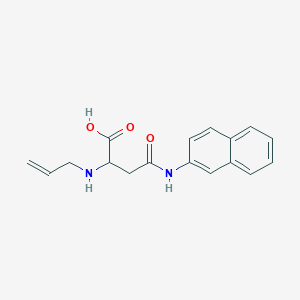

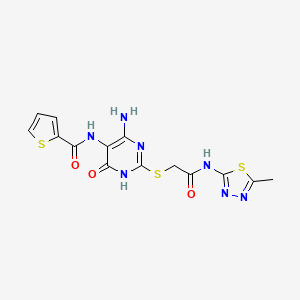

![(E)-2-[4-(1,3-Benzoxazol-2-yl)piperidine-1-carbonyl]-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enenitrile](/img/structure/B3006009.png)

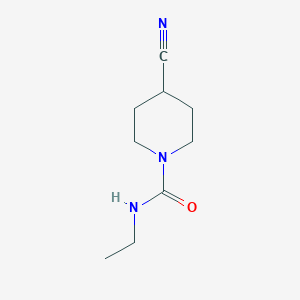

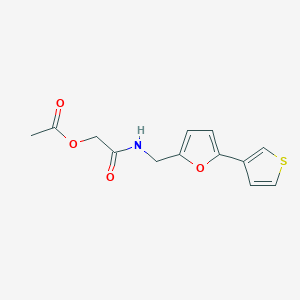

![N'-[(1E)-2-chloroethylidene]benzohydrazide](/img/structure/B3006013.png)

![3,5-dimethoxy-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B3006014.png)